molecular formula C15H20O6 B016853 Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate CAS No. 102222-55-9

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

Cat. No. B016853
M. Wt: 296.31 g/mol
InChI Key: GFLCIOZBTDJFJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves Knoevenagel condensation reactions, where an aldehyde or ketone is reacted with a compound containing an active methylene group in the presence of a catalyst. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and other related compounds have been synthesized through Knoevenagel condensation of corresponding benzaldehydes and ethyl acetoacetate, using piperidine and trifluoroacetic acid as catalysts under reflux conditions in benzene (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed by spectral studies and X-ray diffraction studies. For instance, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system under the space group P21/n. Such structural details are crucial for understanding the compound's reactivity and properties (Kumar et al., 2016).

Scientific Research Applications

Organic Synthesis and Pharmacology

  • Retinoids Research : Research on retinoids, such as etretinate, which is related to the compound due to its ethyl ester and phenyl group characteristics, has explored their therapeutic uses and clinical toxic effects. Such compounds have been studied for their differential efficacy across various body systems, suggesting the potential for the compound to be explored in similar therapeutic contexts (Windhorst & Nigra, 1982).

Materials Science

  • Organic Thermoelectric Materials : Research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its application in organic thermoelectric materials highlights the potential for ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate in materials science. Its structural similarity to studied compounds could make it a candidate for investigation in the development of new organic thermoelectric materials with improved performance (Zhu et al., 2017).

Environmental Science

  • Microbial Degradation : The study of microbial degradation of fuel oxygenates like MTBE and ETBE, which share functional group similarities with the compound , contributes to understanding biodegradation processes in environmental settings. This research could inform potential environmental impacts and biodegradation pathways of ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (Schmidt et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLCIOZBTDJFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645848
Record name Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate

CAS RN

102222-55-9
Record name Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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